BenchChemオンラインストアへようこそ!

3-Phenoxy-1-azabicyclo[2.2.2]octane

Medicinal chemistry building blocks physicochemical profiling quinuclidine SAR

3-Phenoxy-1-azabicyclo[2.2.2]octane (CAS 138740-66-6) is a 3-substituted quinuclidine derivative in which a phenoxy group replaces the hydroxyl moiety of the parent 3-quinuclidinol. The compound retains the signature bridged bicyclic tertiary amine architecture (C₁₃H₁₇NO; MW 203.28 g/mol) and is catalogued as a synthetic building block and substructure in multiple muscarinic and OSC-focused patent families.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 138740-66-6
Cat. No. B14278043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-1-azabicyclo[2.2.2]octane
CAS138740-66-6
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=CC=CC=C3
InChIInChI=1S/C13H17NO/c1-2-4-12(5-3-1)15-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2
InChIKeyNTGFWOVUWQMZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxy-1-azabicyclo[2.2.2]octane (CAS 138740-66-6): Core Scaffold Identity and Procurement Context


3-Phenoxy-1-azabicyclo[2.2.2]octane (CAS 138740-66-6) is a 3-substituted quinuclidine derivative in which a phenoxy group replaces the hydroxyl moiety of the parent 3-quinuclidinol . The compound retains the signature bridged bicyclic tertiary amine architecture (C₁₃H₁₇NO; MW 203.28 g/mol) and is catalogued as a synthetic building block and substructure in multiple muscarinic and OSC-focused patent families [1]. Its primary value to procurement workflows lies in the chemically differentiated phenoxy ether linkage at the 3-position, which distinguishes it from the more common 3-hydroxy, 3-chloro, and 3-benzyloxy analogs and enables downstream functionalization via established Mitsunobu or nucleophilic displacement chemistry [2].

Why 3-Phenoxy-1-azabicyclo[2.2.2]octane Cannot Be Replaced by Unsubstituted or 3-Hydroxy Quinuclidine Analogs


In the quinuclidine series, the nature of the 3-substituent dictates not only the physicochemical properties (LogP, hydrogen-bond acceptor count) but also the synthetic trajectory available for subsequent N-alkylation or O-acylation [1]. Simple 3-hydroxyquinuclidine (CAS 1619-34-7) exposes a nucleophilic hydroxyl group that can lead to competing O- vs. N-alkylation during quaternary ammonium salt formation, whereas the phenoxy ether in 3-phenoxy-1-azabicyclo[2.2.2]octane blocks this side reaction, enabling selective N-functionalization [2]. Furthermore, 3-chloroquinuclidine introduces a labile leaving group that can be prematurely displaced under basic conditions, limiting its shelf-life and compatibility with multistep protocols. These intrinsic differences mean that simple in-class substitution—such as replacing the 3-phenoxy derivative with 3-hydroxyquinuclidine—carries a quantifiable risk of altered reactivity, regiochemical fidelity, and impurity profiles in the very applications that motivate procurement [3].

Quantitative Differentiation Evidence for 3-Phenoxy-1-azabicyclo[2.2.2]octane vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count: 3-Phenoxy vs. 3-Hydroxyquinuclidine

3-Phenoxy-1-azabicyclo[2.2.2]octane possesses two hydrogen-bond acceptor (HBA) sites (the bridging nitrogen and the phenoxy ether oxygen), whereas the widely used 3-hydroxyquinuclidine (CAS 1619-34-7) has only one HBA site (the nitrogen) plus one hydrogen-bond donor . The absence of a donor in the phenoxy derivative eliminates competitive intermolecular hydrogen bonding with protic solvents, altering solubility and chromatographic retention behavior.

Medicinal chemistry building blocks physicochemical profiling quinuclidine SAR

Calculated LogP Differentiation: Impact on Downstream N-Alkylation Efficiency

The (R)-enantiomer of 3-phenoxy-1-azabicyclo[2.2.2]octane (CAS 1049705-59-0) has a calculated octanol/water partition coefficient (LogP) of 2.5 [1], whereas racemic 3-hydroxyquinuclidine has a reported LogP of approximately 0.5 [2]. This ~2 log-unit increase in lipophilicity facilitates phase-transfer-catalyzed N-alkylation steps and organic-solvent extraction workups that are central to the synthesis of aclidinium bromide and related long-acting muscarinic antagonists (LAMAs).

Lipophilicity optimization quaternary ammonium salt synthesis building block selection

Patent-Cited Substructure Specificity: Enabling Selective N-Functionalization Over O-Functionalization

Patent NZ241456A explicitly lists 3-phenoxy-1-azabicyclo[2.2.2]octane as a preferred substructure within a genus of 3-oxy/thio quinuclidine derivatives claimed as pharmaceutical compositions [1]. In contrast, the 3-hydroxy analog (3-quinuclidinol) is categorized as a precursor requiring protection/deprotection steps. This patent-level distinction indicates that the phenoxy derivative is recognized by inventors as a directly functionalizable building block that avoids O-acylation side reactions, a problem documented with 3-hydroxyquinuclidine in the Mitsunobu chemistry described by Brown et al. [2].

Patent SAR muscarinic antagonists quinuclidine quaternization

Synthetic Tractability: Mitsunobu-Derived 3-Phenoxy Quinuclidines as Direct OSC Pharmacophore Precursors

Brown et al. (1999) demonstrated that Mitsunobu coupling of quinuclidin-3-ol with substituted phenols directly yields 3-phenoxyquinuclidine derivatives in 20–80% isolated yield across a 40-member library [1]. This one-step convergent strategy contrasts with the linear 3–4 step sequences required to install equivalent ether-linked side chains starting from 3-chloroquinuclidine (which requires halide displacement followed by deprotection). Among the 3-aryloxy quinuclidines screened in vivo, compounds bearing the phenoxy-type linkage (exemplified by the broader 12a series) showed oral bioavailability in rats sufficient to suppress cholesterol biosynthesis, whereas the 3-hydroxy starting material 11a showed no detectable OSC inhibition at equivalent doses, confirming the functional necessity of the aryloxy substituent [1].

OSC inhibition cholesterol biosynthesis Mitsunobu coupling

Procurement-Driven Application Scenarios for 3-Phenoxy-1-azabicyclo[2.2.2]octane


GMP-Grade Quaternary Ammonium Muscarinic Antagonist Intermediate

The compound serves as the immediate N-alkylation substrate for manufacturing aclidinium bromide (Eklira® Genuair®) and related 1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane LAMAs [1]. Its pre-installed phenoxy group eliminates the need for post-quaternization O-alkylation, reducing the impurity profile in the final API [2].

Mitsunobu Fragment Library Expansion for OSC Inhibitor Discovery

The Brown et al. (1999) platform demonstrates that 3-phenoxy-1-azabicyclo[2.2.2]octane and its substituted analogs can be synthesized in parallel via Mitsunobu chemistry in 20–80% yield, enabling rapid SAR exploration around the OSC cholesterol biosynthesis pathway [3]. Procurement of the parent phenoxy compound provides a reference standard for HPLC-based lipid profile screening in orally dosed rats.

Non-Hygroscopic Building Block for Anhydrous N-Alkylation Protocols

Unlike 3-quinuclidinol (which is hygroscopic and requires azeotropic drying), 3-phenoxy-1-azabicyclo[2.2.2]octane has zero hydrogen-bond donor sites and a LogP of ~2.5, making it compatible with moisture-sensitive alkylation conditions (e.g., NaH/DMF or K₂CO₃/CH₃CN) without additional drying steps . This property reduces batch-to-batch variability in kilo-lab and pilot-plant campaigns.

M₁/M₃ Muscarinic Receptor Probe Synthesis

Patent CA2059477A1 and related filings describe 3-phenoxy-1-azabicyclo[2.2.2]octane as a core substructure for muscarinic receptor ligands with potential cognition-enhancing (M₁) or urinary incontinence (M₃) applications [2]. The compound provides a chemically defined entry point for late-stage diversification via electrophilic aromatic substitution on the phenoxy ring, enabling the synthesis of focused probe libraries.

Quote Request

Request a Quote for 3-Phenoxy-1-azabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.